![molecular formula C23H26F5NO9 B608847 Mal-PEG5-PFP CAS No. 1807512-46-4](/img/structure/B608847.png)
Mal-PEG5-PFP
Overview
Description
Mal-PEG5-PFP is a PEG linker containing maleimide and PFP moieties . It is used in medical research, drug-release, nanotechnology, new materials research, and cell culture . It is also used in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings .
Molecular Structure Analysis
The molecular formula of Mal-PEG5-PFP is C23H26F5NO9 . The molecular weight is 555.45 g/mol . The functional group of Mal-PEG5-PFP is Maleimide/Pentafluorophenyl (PFP) ester .Chemical Reactions Analysis
Maleimides in Mal-PEG5-PFP are thiol-reactive and react between pH 6.5 and 7.5 to form thiolester bonds . PFP moieties are amine-reactive and are less susceptible to undergo hydrolysis .Scientific Research Applications
PROTAC Linker
“Mal-PEG5-PFP” is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This makes “Mal-PEG5-PFP” a crucial component in the synthesis of PROTACs .
Thiol-Reactive Compound
The maleimide moiety in “Mal-PEG5-PFP” is thiol-reactive . It reacts between pH 6.5 and 7.5 to form thiolester bonds . This property is useful in bioconjugation, where it can be used to attach various biomolecules to a target protein .
Amine-Reactive Compound
The PFP (pentafluorophenyl) moiety in “Mal-PEG5-PFP” is amine-reactive . It is less susceptible to undergo hydrolysis . This property is useful in the field of bioconjugation, where it can be used to attach various biomolecules to a target protein .
Enhancing Water Solubility
The hydrophilic PEG (Polyethylene Glycol) linker in “Mal-PEG5-PFP” increases the water solubility of a compound in aqueous media . This is particularly useful in drug delivery, where improving the solubility of a drug can enhance its bioavailability .
Drug Development
In the realm of pharmaceutical research, “Mal-PEG5-PFP” serves as a valuable building block, enabling the creation of innovative drug candidates with enhanced pharmacological profiles . Its unique properties allow for the development of targeted therapies that address a spectrum of health conditions .
Proteomics Research
“Mal-PEG5-PFP” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. The properties of “Mal-PEG5-PFP” make it a valuable tool in this field .
Mechanism of Action
Target of Action
Mal-PEG5-PFP is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be bound by the two different ligands it contains . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein .
Mode of Action
The mode of action of Mal-PEG5-PFP involves its interaction with its targets, leading to changes in the target proteins. Specifically, PROTACs like Mal-PEG5-PFP exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway affected by Mal-PEG5-PFP is the ubiquitin-proteasome system . By binding to both an E3 ubiquitin ligase and a target protein, Mal-PEG5-PFP facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome . This process can affect downstream effects depending on the function of the degraded protein.
Result of Action
The result of Mal-PEG5-PFP’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the identity and function of the target protein.
Action Environment
The action of Mal-PEG5-PFP can be influenced by environmental factors such as pH. For instance, the maleimide moieties in Mal-PEG5-PFP are thiol-reactive and react between pH 6.5 and 7.5 to form thiolester bonds . Additionally, PFP moieties are amine-reactive and are less susceptible to undergo hydrolysis . These properties can influence the compound’s action, efficacy, and stability in different environments.
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F5NO9/c24-18-19(25)21(27)23(22(28)20(18)26)38-17(32)3-5-33-7-9-35-11-13-37-14-12-36-10-8-34-6-4-29-15(30)1-2-16(29)31/h1-2H,3-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQHYQSUANAJJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F5NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-PEG5-PFP |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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